molecular formula C14H10ClN5O2 B14484273 1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone CAS No. 64640-66-0

1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone

Katalognummer: B14484273
CAS-Nummer: 64640-66-0
Molekulargewicht: 315.71 g/mol
InChI-Schlüssel: BRZWMSPEYNGYDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group -NHN=CH-

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone typically involves the reaction of 4-chloro-1(2H)-phthalazinone with 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are often employed.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Wissenschaftliche Forschungsanwendungen

1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1(2H)-Phthalazinone, 4-chloro-, (2-methylphenyl)hydrazone
  • 1(2H)-Phthalazinone, 4-chloro-, (2-aminophenyl)hydrazone
  • 1(2H)-Phthalazinone, 4-chloro-, (2-hydroxyphenyl)hydrazone

Uniqueness

1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone is unique due to the presence of both the nitro and chloro groups, which confer specific chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the chloro group can undergo substitution, making this compound versatile for various applications.

Eigenschaften

CAS-Nummer

64640-66-0

Molekularformel

C14H10ClN5O2

Molekulargewicht

315.71 g/mol

IUPAC-Name

1-(4-chlorophthalazin-1-yl)-2-(2-nitrophenyl)hydrazine

InChI

InChI=1S/C14H10ClN5O2/c15-13-9-5-1-2-6-10(9)14(19-17-13)18-16-11-7-3-4-8-12(11)20(21)22/h1-8,16H,(H,18,19)

InChI-Schlüssel

BRZWMSPEYNGYDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NNC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.